4-(Trifluoromethoxy)benzyl isothiocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(isothiocyanatomethyl)-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NOS/c10-9(11,12)14-8-3-1-7(2-4-8)5-13-6-15/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWUXZLJINGXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C=S)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563887 | |
| Record name | 1-(Isothiocyanatomethyl)-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128273-52-9 | |
| Record name | 1-(Isothiocyanatomethyl)-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 128273-52-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Trifluoromethylation in Medicinal Chemistry and Bioactivity Modulation
The introduction of fluorine-containing groups, particularly the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups, is a widely used strategy in modern medicinal chemistry to enhance the properties of drug candidates. mdpi.comwikipedia.orgnih.gov These groups can profoundly alter a molecule's physicochemical and biological characteristics. mdpi.comwechemglobal.com
Influence on Electronic and Steric Parameters of Organic Compounds
The trifluoromethyl (-CF₃) group exerts a powerful influence on the electronic properties of a molecule due to its high electronegativity. mdpi.commdpi.com It is a strong electron-withdrawing group, which can significantly alter the electronic nature of an attached aromatic ring. mdpi.comnih.gov This electronic modulation can affect how the molecule interacts with biological targets. wechemglobal.com The -CF₃ group is often used as a bioisostere for a methyl group or a chlorine atom, though it is more bulky than a methyl group. mdpi.comnih.gov
The trifluoromethoxy (-OCF₃) group is also strongly electron-withdrawing but is considered one of the most lipophilic substituents used in drug design, more so than the -CF₃ group. mdpi.com This property allows for fine-tuning of a molecule's lipophilicity, which can optimize membrane permeability and bioavailability. mdpi.com
Impact on Metabolic Stability and Binding Affinity in Drug Design
A key advantage of incorporating trifluoromethyl groups is the enhancement of metabolic stability. mdpi.comnih.govwechemglobal.com The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the -CF₃ group highly resistant to oxidative metabolism by enzymes like cytochrome P450. mdpi.comnih.gov This increased stability can prolong the half-life of a drug in the body. mdpi.comnih.gov
Furthermore, trifluoromethyl and trifluoromethoxy groups can improve a molecule's binding affinity for its biological target. mdpi.comnih.gov The high electronegativity of the fluorine atoms can lead to improved hydrogen bonding and electrostatic interactions. mdpi.comnih.gov The lipophilicity of these groups can also enhance hydrophobic interactions within a receptor's binding pocket, potentially increasing both the potency and selectivity of the drug candidate. mdpi.comwikipedia.org For instance, the inclusion of a trifluoromethyl group can increase potency by forming multipolar bonds with carbonyl groups in a target protein. nih.gov
Table 2: Influence of Trifluoromethyl (-CF₃) and Trifluoromethoxy (-OCF₃) Groups in Drug Design
| Property | Influence of -CF₃ Group | Influence of -OCF₃ Group |
|---|---|---|
| Electronic Effect | Strong electron-withdrawing. mdpi.commdpi.com | Strong electron-withdrawing. mdpi.com |
| Lipophilicity | Increases lipophilicity (Hansch π = +0.88). mdpi.com | Significantly increases lipophilicity (Hansch π = +1.04). mdpi.com |
| Metabolic Stability | High; C-F bond is very strong and resistant to metabolism. mdpi.comnih.gov | High; resistant to metabolic degradation. mdpi.com |
| Binding Affinity | Can enhance affinity through electrostatic and hydrophobic interactions. mdpi.comnih.gov | Can enhance affinity, particularly through hydrophobic interactions. mdpi.com |
| Permeability | Can improve membrane permeability. mdpi.comnih.gov | Can be used to optimize membrane permeability. mdpi.com |
Contextualization of 4 Trifluoromethoxy Benzyl Isothiocyanate Within the Isothiocyanate Compound Class
General Synthetic Methodologies for Isothiocyanates
The preparation of isothiocyanates has been a subject of extensive research for nearly a century, leading to a variety of synthetic methods. nih.gov The most prevalent strategies start from primary amines, which are widely available and versatile starting materials. nih.govchemrxiv.org These methods typically involve the conversion of the amine into an intermediate that is subsequently transformed into the isothiocyanate group (-N=C=S).
Amine-Based Approaches (e.g., Thiophosgene (B130339), Thiocarbonyldiimidazole)
Historically, the reaction of a primary amine with thiophosgene (CSCl₂) in the presence of a base has been a cornerstone of isothiocyanate synthesis. nih.govresearchgate.net This method is effective for producing a range of aromatic and chiral isothiocyanates. nih.gov Thiophosgene reacts readily with primary amines, even in the presence of other reactive groups like hydroxyls, to yield the corresponding isothiocyanate. researchgate.net
However, due to the high toxicity of thiophosgene, less hazardous alternatives, often referred to as 'thiocarbonyl transfer' reagents, have been developed. nih.govtandfonline.com Among these, 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) is a prominent reagent. nih.govtandfonline.com For instance, 4-isothiocyanatobenzoic acid can be prepared by reacting 4-aminobenzoic acid with TCDI in the presence of triethylamine (B128534) (TEA). cbijournal.com Similarly, TCDI is used to synthesize various isothiocyanate derivatives, which can then be used to create novel compounds like Brefeldin A-isothiocyanate derivatives. nih.gov The general procedure involves dissolving the amine and TCDI in a suitable solvent, followed by the reaction to form the isothiocyanate. nih.govrsc.org
Table 1: Comparison of Common Thiocarbonylating Agents
| Reagent | Advantages | Disadvantages | Typical Substrates |
|---|---|---|---|
| **Thiophosgene (CSCl₂) ** | High reactivity, good yields. nih.gov | Highly toxic. nih.gov | Primary amines (aromatic and aliphatic). nih.govresearchgate.net |
| 1,1'-Thiocarbonyldiimidazole (TCDI) | Less toxic than thiophosgene. nih.gov | Can be expensive. nih.gov | Primary amines, used for creating derivatives. cbijournal.comnih.govrsc.org |
One-Pot Procedures for Isothiocyanate Synthesis
One-pot synthesis procedures offer a streamlined and efficient alternative for preparing isothiocyanates from primary amines. nih.govnih.govbeilstein-journals.org These methods are often more environmentally friendly and suitable for large-scale production. nih.govnih.gov A common one-pot strategy involves the in situ generation of a dithiocarbamate (B8719985) salt from the primary amine by reacting it with carbon disulfide (CS₂), followed by desulfurization to yield the isothiocyanate. nih.govbeilstein-journals.org
Various reagents can mediate this desulfurization step. For example, a facile method uses aqueous iron(III) chloride for the desulfurization of dithiocarbamate salts generated from amines and CS₂. nih.gov This process is effective for a wide range of pyridyl and other electron-deficient aryl isothiocyanates. nih.gov Another green and practical one-pot procedure utilizes sodium persulfate (Na₂S₂O₈) for the desulfurization step in water, which is suitable for structurally diverse alkyl and aryl amines. rsc.org Phenyl chlorothionoformate has also been employed in a one-pot process that is particularly effective for alkyl and electron-rich aryl isothiocyanates. organic-chemistry.org These methods avoid the use of highly toxic reagents and often involve simple work-up procedures. organic-chemistry.orgkiku.dk
Specific Synthesis Routes for Trifluoromethylated Isothiocyanates
The synthesis of isothiocyanates bearing trifluoromethyl or trifluoromethoxy groups often requires specific conditions due to the electronic properties of these substituents. One established method for synthesizing this compound involves the reaction of 4-(trifluoromethoxy)benzylamine with thiophosgene.
A common laboratory-scale synthesis involves a two-step process starting from the corresponding amine, 4-(trifluoromethoxy)benzylamine. The amine is first reacted with carbon disulfide in an alkaline aqueous solution to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent, such as cyanuric acid, to produce the final this compound product. Another approach involves reacting 4-(trifluoromethoxy)benzyl chloride with potassium thiocyanate (B1210189) in a solvent like acetone (B3395972) or acetonitrile (B52724).
For other trifluoromethylated aryl isothiocyanates, such as 3-(trifluoromethyl)phenyl isothiocyanate, a common route involves refluxing 3-(trifluoromethyl)aniline (B124266) with dimethylamino thiocarbonyl chloride in a solvent like toluene. chemicalbook.com After the reaction, the resulting solid dimethylamine (B145610) hydrochloride is filtered off, and the solvent is removed to yield the isothiocyanate, which can often be used without further purification. chemicalbook.com
Analog Design and Chemical Derivatization Strategies
The isothiocyanate group is a reactive electrophile that readily forms adducts with nucleophiles, a property that is central to its biological activity and its use in chemical synthesis. nih.govnih.gov This reactivity allows for extensive derivatization of the this compound scaffold to explore structure-activity relationships and develop new chemical entities.
Modification of the Benzyl Moiety for Structure-Activity Relationship Studies
Systematic modification of the benzyl portion of benzyl isothiocyanates is a key strategy for investigating structure-activity relationships (SAR). nih.gov For instance, studies on the conjugation of various isothiocyanates with glutathione (B108866), catalyzed by glutathione transferases (GSTs), have revealed how the structure of the R-group in R-NCS affects enzymatic activity. nih.gov Homologous series of aliphatic and aromatic isothiocyanates have been tested to understand the impact of chain length and aromatic substitution on reaction rates. nih.gov
In the context of this compound, modifying the benzyl ring by introducing or altering substituents can modulate the compound's electrophilicity and steric properties. This can influence its interaction with biological targets. For example, designing analogs with different substitution patterns on the aromatic ring allows for a systematic exploration of how electronic and steric factors influence biological efficacy. The synthesis of derivatives like (+)-cis-N-(4-isothiocyanatobenzyl)-N-normetazocine, where the isothiocyanatobenzyl group is attached to a larger molecular scaffold, demonstrates a strategy to target specific biological receptors. nih.gov
Introduction of Other Functional Groups to the Isothiocyanate Scaffold
The isothiocyanate group itself serves as a versatile handle for introducing other functional groups. It can be converted into various other moieties, expanding the chemical diversity of the resulting compounds. A common derivatization involves reacting the isothiocyanate with amines to form thiourea (B124793) derivatives. nih.govresearchgate.net This reaction is useful for analytical purposes, as it can convert volatile or unstable isothiocyanates into more stable, easily detectable thioureas for chromatographic analysis. nih.govresearchgate.net
Furthermore, the isothiocyanate functionality is a key precursor in the synthesis of various sulfur- and nitrogen-containing heterocyclic compounds. tandfonline.comcbijournal.com For example, aryl isothiocyanates can react with active methylene (B1212753) compounds to form ketene-N,S-acetal salts, which are intermediates for synthesizing 4-thiazolidinones and their analogs. cbijournal.com This highlights the potential of this compound as a starting material for creating a diverse library of more complex molecules with potentially novel biological activities. The reactivity of the isothiocyanate group allows it to be a building block for creating compounds with varied therapeutic applications. chemrxiv.orgnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,1'-Thiocarbonyldiimidazole (TCDI) |
| (+)-cis-N-(4-Isothiocyanatobenzyl)-N-normetazocine |
| 3-(Trifluoromethyl)phenyl isothiocyanate |
| 3-(Trifluoromethyl)aniline |
| This compound |
| 4-(Trifluoromethoxy)benzylamine |
| 4-(Trifluoromethoxy)benzyl chloride |
| 4-Aminobenzoic acid |
| 4-Isothiocyanatobenzoic acid |
| Brefeldin A |
| Carbon disulfide (CS₂) |
| Cyanuric acid |
| Dimethylamine hydrochloride |
| Dimethylamino thiocarbonyl chloride |
| Glutathione |
| Iron(III) chloride |
| Phenyl chlorothionoformate |
| Potassium thiocyanate |
| Sodium persulfate (Na₂S₂O₈) |
| Thiophosgene (CSCl₂) |
| Toluene |
Modulation of Cellular Signaling Pathways
The compound demonstrates a capacity to influence a variety of signaling cascades that are crucial for cellular defense, inflammation, and metabolism.
Induction of Phase II Detoxification Enzymes (e.g., Glutathione S-transferases, UDP-glucuronosyltransferases, NQO1, Glutamate Cysteine Ligase)
Isothiocyanates are well-recognized for their ability to induce Phase II detoxification enzymes, which play a critical role in neutralizing and eliminating xenobiotics and carcinogens. This induction is a key mechanism of chemoprevention.
Glutathione S-transferases (GSTs): The parent compound, benzyl isothiocyanate (BITC), has been shown to significantly induce GST activity. nih.gov GSTs are a family of enzymes that catalyze the conjugation of glutathione to a wide range of electrophilic compounds, making them more water-soluble and easier to excrete. wikipedia.org Studies in rat liver epithelial cells demonstrated that BITC specifically enhances the production of the class pi GST isozyme (GSTP1). nih.gov The mechanism involves redox regulation, as the induction of GSTs by BITC correlates with the formation of reactive oxygen intermediates. nih.gov All isothiocyanates investigated, including aromatic homologues like BITC, have been identified as substrates for major human GST isoenzymes such as GST M1-1 and P1-1, which efficiently catalyze their conjugation with glutathione. nih.gov
UDP-glucuronosyltransferases (UGTs): UGTs are another critical family of Phase II enzymes that transfer glucuronic acid to various substrates, thereby increasing their water solubility and facilitating their removal from the body. nih.gov While direct evidence for this compound is limited, the general class of isothiocyanates is known to be metabolized via pathways involving UGTs. The inducibility of specific UGT isoforms by various compounds suggests that multiple isoforms may be involved in the glucuronidation process. nih.govnih.govdrugbank.com
NAD(P)H: Quinone Oxidoreductase 1 (NQO1): Research on BITC has shown that it can remarkably upregulate the expression of NQO1. rsc.org NQO1 is a cytosolic flavoprotein that protects cells from oxidative stress and carcinogens by catalyzing the two-electron reduction of quinones, preventing the formation of reactive semiquinones.
Nrf2-Keap1 Pathway Activation and Antioxidant Response
The induction of Phase II enzymes by isothiocyanates is largely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway. This pathway is the primary regulator of the cellular antioxidant response.
In its inactive state, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. Isothiocyanates can react with specific cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various target genes. This binding initiates the transcription of a suite of protective genes, including those for GSTs and NQO1. rsc.org Studies on BITC have demonstrated its ability to significantly upregulate the expression of Nrf2 and its downstream target, hemoxygenase-1 (HO-1), which contributes to its gastroprotective and antioxidant effects. rsc.org
Anti-inflammatory Cascade Inhibition (e.g., NF-κB Pathway, Cyclooxygenase-2, Inducible Nitric Oxide Synthase, Extracellular Signal-Regulated Kinase 1/2, Akt)
The compound exhibits potent anti-inflammatory properties by inhibiting key signaling pathways involved in the inflammatory response.
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. nih.govyoutube.com Isothiocyanates, including BITC, have been shown to suppress the activation of NF-κB. nih.govbohrium.comnih.gov This inhibition prevents the transcription of pro-inflammatory genes. The mechanism can involve blocking the degradation of the inhibitor of NF-κB (IκBα), which keeps NF-κB sequestered in the cytoplasm. nih.gov For instance, 4-[(2′-O-acetyl-α-l-rhamnosyloxy)benzyl]isothiocyanate (RBITC), a related natural compound, was found to attenuate the nuclear accumulation of NF-κB. nih.gov
Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): COX-2 and iNOS are pro-inflammatory enzymes that are often upregulated during inflammation and are transcriptional targets of NF-κB. nih.gov Research on RBITC showed it inhibited the expression of both COX-2 and iNOS at the protein and mRNA levels in macrophage cells stimulated with lipopolysaccharide (LPS). nih.gov This effect was more potent than that of other well-known isothiocyanates. nih.gov
Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) and Akt: The mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, and the Akt survival pathway are also implicated in inflammation and cell proliferation. nih.gov RBITC was found to inhibit the phosphorylation of ERK1/2. nih.gov In contrast, studies on BITC in prostate cancer cells showed it inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway but can lead to the activation of the Akt survival pathway in certain advanced cancer cell lines, suggesting a potential resistance mechanism. nih.gov
Table 1: Inhibition of Inflammatory Mediators by Benzyl Isothiocyanate Analogues
| Compound | Target | Model System | Key Finding | Reference |
|---|---|---|---|---|
| RBITC¹ | iNOS | RAW 264.7 Macrophages | Inhibited NO production with IC₅₀ of 0.96 µM | nih.gov |
| RBITC¹ | COX-2 | RAW 264.7 Macrophages | Inhibited protein and mRNA expression | nih.gov |
| RBITC¹ | ERK1/2 | RAW 264.7 Macrophages | Inhibited phosphorylation | nih.gov |
| BITC | NF-κB | Rat Gastric Tissue | Downregulated expression | rsc.org |
| BITC | Akt | PC3 Prostate Cancer Cells | Activation observed at later stages | nih.gov |
¹RBITC: 4-[(2′-O-acetyl-α-l-rhamnosyloxy)benzyl]isothiocyanate
Inhibition of Cytochrome P450 Enzymes (e.g., P450 2B1, P450 2E1)
In contrast to their inductive effect on Phase II enzymes, isothiocyanates often act as inhibitors of Phase I cytochrome P450 (P450) enzymes. nih.govnih.gov These enzymes are involved in the metabolic activation of many pro-carcinogens. By inhibiting them, isothiocyanates can prevent the formation of ultimate carcinogens.
Cytochrome P450 2B1 (P450 2B1): Studies using a reconstituted system showed that BITC is a potent, mechanism-based inactivator of P450 2B1. nih.gov The inactivation was time- and concentration-dependent and required NADPH. The process primarily involved the covalent modification of the P450 apoprotein rather than the heme group. nih.gov
Cytochrome P450 2E1 (P450 2E1): BITC also acts as a mechanism-based inactivator of P450 2E1. nih.gov The inhibition of the enzyme's activity was irreversible and resulted from the modification of the apoprotein by BITC. nih.gov
Table 2: Kinetic Parameters for Inhibition of Cytochrome P450 Enzymes by Benzyl Isothiocyanate (BITC)
| Enzyme | Parameter | Value | Conditions | Reference |
|---|---|---|---|---|
| P450 2B1 | K_I (Half-maximal inactivation) | 5.8 µM | Purified reconstituted system, 23°C | nih.gov |
| P450 2B1 | k_inact (Maximal inactivation rate) | 0.66 min⁻¹ | Purified reconstituted system, 23°C | nih.gov |
| P450 2E1 | K_I (Half-maximal inactivation) | 13 µM | Purified reconstituted system | nih.gov |
| P450 2E1 | k_inact (Maximal inactivation rate) | 0.09 min⁻¹ | Purified reconstituted system | nih.gov |
Effects on Cell Homeostasis and Proliferation in In Vitro Models
The compound significantly impacts cell survival and proliferation, primarily through the induction of cell cycle arrest and apoptosis.
Preclinical Efficacy in Disease Models
Antimicrobial Activities in In Vitro StudiesIn vitro studies describing the antimicrobial properties of this compound could not be found.
Further empirical research is required to determine the specific biological activities and molecular mechanisms of this compound.
Structure Activity Relationship Sar Studies of 4 Trifluoromethoxy Benzyl Isothiocyanate and Its Analogs
Importance of the Isothiocyanate Functional Group for Biological Activity
The isothiocyanate (ITC) functional group (-N=C=S) is widely recognized as the crucial pharmacophore responsible for the biological activities of this class of compounds. mdpi.comresearchgate.net Its significance stems from the highly electrophilic nature of the central carbon atom, which makes it reactive toward nucleophilic groups found in biological molecules, particularly the sulfhydryl (thiol) groups of cysteine residues in proteins. researchgate.netmdpi.com This reactivity allows isothiocyanates to form dithiocarbamate (B8719985) derivatives, thereby covalently modifying proteins and influencing their function. researchgate.netfoodandnutritionjournal.org
Role of the Benzyl (B1604629) Moiety and its Substituent Effects
The benzyl group in 4-(trifluoromethoxy)benzyl isothiocyanate serves as a scaffold, properly positioning the isothiocyanate group for interaction with its biological targets. The structure of this arylalkyl moiety, including the length of the alkyl chain and the nature of substituents on the aromatic ring, significantly influences biological activity. nih.gov
Structure-activity relationship studies on various arylalkyl isothiocyanates have shown that modifications to the benzyl portion of the molecule can lead to substantial changes in potency. For example, in the context of inhibiting certain metabolic enzymes, the length of the alkyl chain connecting the phenyl ring to the isothiocyanate group is a critical factor. nih.gov Research comparing benzyl isothiocyanate (BITC) with its analogs, such as phenethyl isothiocyanate (PEITC), has revealed differences in their potency as inhibitors of carcinogenesis, highlighting the importance of the linker length. nih.govnih.gov
Influence of the Trifluoromethoxy Group on Pharmacodynamic Properties
The trifluoromethoxy (-OCF3) group is a unique and powerful substituent in medicinal chemistry that significantly alters the physicochemical properties of the parent molecule, thereby enhancing its pharmacodynamic profile. mdpi.comnih.gov Its inclusion on the benzyl ring of the isothiocyanate imparts several advantageous characteristics.
Electronic Effects (Inductive, π-Donating)
| -OCF3 | Strongly Withdrawing | Weakly Donating | Deactivating |
This table provides a qualitative comparison of the electronic effects.
Lipophilicity and Membrane Permeation
One of the most significant contributions of the trifluoromethoxy group is its ability to increase lipophilicity (fat-solubility). mdpi.comnih.gov The -OCF3 group is considered one of the most lipophilic substituents used in drug design, with a Hansch hydrophobicity parameter (π) of +1.04. mdpi.com This is greater than that of a trifluoromethyl (-CF3) group (π = +0.88). mdpi.com Increased lipophilicity can enhance a molecule's ability to cross biological membranes, such as the cell membrane and the blood-brain barrier, which can improve its bioavailability and access to intracellular targets. mdpi.commdpi.com The combination of the lipophilic moiety and the polarity of the oxygen atom allows for the fine-tuning of the partition coefficient (logP) to optimize membrane permeability. researchgate.net
Steric Considerations at Receptor Sites
The trifluoromethoxy group is bulkier than a methyl group and even a trifluoromethyl group. mdpi.comnih.gov This increased steric bulk can have significant implications for how the molecule interacts with its biological targets. nih.gov The size and shape of the substituent can influence its fit within the binding pocket of an enzyme or receptor. nih.govjst.go.jp A larger group can create more extensive van der Waals interactions, potentially increasing binding affinity. nih.gov Conversely, excessive steric hindrance could prevent the molecule from accessing a sterically constrained binding site. jst.go.jpresearchgate.net The specific steric profile of the -OCF3 group can therefore be exploited to improve binding selectivity and potency by optimizing the complementarity between the ligand and its target site. nih.gov
Impact on Binding Affinity to Biological Targets
The electronic, lipophilic, and steric properties conferred by the trifluoromethoxy group collectively influence the binding affinity of this compound for its biological targets. The strong electron-withdrawing nature can enhance non-covalent interactions like hydrogen bonding and electrostatic interactions. mdpi.comnih.gov Enhanced lipophilicity can promote hydrophobic interactions within the binding pocket, which is a major driving force for ligand binding. nih.gov
Furthermore, the metabolic stability of the trifluoromethoxy group is a key advantage. The C-F bonds are exceptionally strong, and the electron-withdrawing effect of the fluorine atoms makes the ether linkage less susceptible to enzymatic oxidation. mdpi.com This increased resistance to metabolic degradation prolongs the compound's half-life, allowing for sustained interaction with its targets and ultimately enhancing its pharmacological efficacy. mdpi.com The strategic placement of this group has been shown in various drug candidates to significantly improve binding affinity and selectivity. mdpi.comnih.gov
Positional Isomerism and Bioactivity
While direct comparative studies on the bioactivity of the positional isomers of (Trifluoromethoxy)benzyl isothiocyanate are not extensively detailed in the available literature, SAR principles from analogous series of compounds offer valuable insights. For instance, in studies of other substituted aromatic compounds, the para position is often found to be optimal for inhibitory activity against certain biological targets. Research on a series of 1,4-bis(arylsulfonamido)benzene derivatives, which also feature a substituted phenyl ring, demonstrated that substitution at the para position was preferred for protein-protein interaction inhibition over the meta position. nih.gov
The electronic effect of the -OCF₃ group, which is strongly electron-withdrawing, is modulated by its position. At the para position, its inductive and resonance effects can maximally influence the electron density of the entire aromatic ring and the benzylic carbon attached to the isothiocyanate group. This can affect the electrophilicity of the isothiocyanate (-N=C=S) carbon, a key feature for its reaction with nucleophilic sites on proteins and other biological molecules. A change to the ortho or meta position would alter the molecule's dipole moment and steric profile, potentially leading to different binding orientations and affinities with target proteins. Steric hindrance from an ortho substituent, for example, could impede the optimal alignment of the molecule within a protein's binding pocket, thereby reducing its bioactivity.
Comparative SAR with Other Isothiocyanate Analogs
The bioactivity of this compound can be better understood by comparing its structure and activity with other well-researched isothiocyanates (ITCs), such as Benzyl Isothiocyanate (BITC), Phenethyl Isothiocyanate (PEITC), and Sulforaphane (B1684495) (SFN). The primary differences lie in the side chain attached to the isothiocyanate functional group.
Benzyl Isothiocyanate (BITC): As the parent compound, BITC features an unsubstituted benzyl ring. The addition of the 4-trifluoromethoxy group to this structure introduces significant changes. The -OCF₃ group is highly lipophilic and strongly electron-withdrawing, which can enhance the molecule's ability to cross cell membranes and alter its reactivity. BITC itself is a potent agent in various biological models. nih.gov The trifluoromethoxy substitution is expected to modify these properties, potentially leading to increased potency or altered target specificity.
Phenethyl Isothiocyanate (PEITC): PEITC has an additional methylene (B1212753) (-CH₂) group between the phenyl ring and the isothiocyanate group compared to BITC. nih.gov This extension of the alkyl chain generally increases lipophilicity and has been shown to enhance inhibitory potency in certain contexts. Studies comparing arylalkyl isothiocyanates have found that PEITC is often a more potent inhibitor of certain metabolic pathways than BITC. nih.gov The comparison suggests that the length of the spacer between the aromatic ring and the -NCS group is a critical factor for activity. This compound, having the shorter one-carbon spacer like BITC, would have a different spatial arrangement and flexibility compared to PEITC.
Sulforaphane (SFN): Unlike the aromatic ITCs, SFN is an aliphatic isothiocyanate with a four-carbon chain containing a sulfinyl group (-S(O)CH₃). nih.govnih.gov This structure makes SFN more hydrophilic than many aromatic ITCs. nih.gov Despite these structural differences, both aromatic and aliphatic ITCs share the electrophilic -N=C=S group, which is central to their mechanism of action. mdpi.com However, the different side chains influence their bioavailability, metabolic fate, and potency. In some studies, SFN has been shown to be a more potent inhibitor of certain cellular processes than other ITCs, such as allyl isothiocyanate, even at lower concentrations. nih.govsemanticscholar.org For example, while both SFN and PEITC can inhibit the proliferation of glioblastoma cells in vitro, only SFN was effective at reducing tumor weight in vivo in one study. nih.gov
The following table provides a comparative summary of these isothiocyanates.
| Compound | Core Structure | Key Substituent(s) | General Characteristic | Reference |
|---|---|---|---|---|
| This compound | Aromatic (Benzyl) | 4-OCF₃ | Highly lipophilic, strong electron-withdrawing group at para-position. | |
| Benzyl Isothiocyanate (BITC) | Aromatic (Benzyl) | None | Parent aromatic isothiocyanate. | nih.gov |
| Phenethyl Isothiocyanate (PEITC) | Aromatic (Phenethyl) | -CH₂- spacer extension | Increased alkyl chain length compared to BITC, often showing higher potency. | nih.gov |
| Sulforaphane (SFN) | Aliphatic | 4-(methylsulfinyl)butyl chain | Aliphatic ITC with a hydrophilic sulfinyl group; potent inducer of Nrf2. | nih.govnih.gov |
Computational and In Silico Approaches in SAR Analysis
Computational methods are invaluable for predicting the biological activity of molecules like this compound, providing insights into their interactions with protein targets at an atomic level.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. While specific docking studies for this compound are not widely published, research on structurally similar compounds provides a strong basis for predicting its behavior.
A molecular docking analysis of the closely related compound 4-Trifluoromethyl Phenyl Isothiocyanate (4TFMPIC) , which has a -CF₃ group instead of -OCF₃, showed considerable binding efficacy against proteins implicated in breast cancer, with a calculated binding affinity of -5.7 kcal/mol . researchgate.net This suggests that the trifluoro-substituted phenyl ring is well-accommodated in certain protein binding sites. Similarly, docking studies on Benzyl Isothiocyanate (BITC) have explored its interactions with targets such as the epidermal growth factor receptor tyrosine kinase (EGFRK) and human 5,10-methylenetetrahydrofolate synthetase (MTHFS). biointerfaceresearch.com Other research involving a derivative of moringa isothiocyanate, which also contains a substituted benzyl moiety, identified strong binding to multiple targets, with binding energies below -6.0 kcal/mol, indicating favorable interactions. nih.gov
These studies collectively suggest that this compound likely interacts with a range of protein targets, particularly kinases and metabolic enzymes, through a combination of hydrophobic and hydrophilic interactions within the binding pocket. The trifluoromethoxy group would be expected to form favorable hydrophobic and halogen bond interactions.
The table below summarizes docking results for analogous isothiocyanates.
| Compound | Biological Target(s) | Reported Binding Affinity (kcal/mol) | Key Finding | Reference |
|---|---|---|---|---|
| 4-Trifluoromethyl Phenyl Isothiocyanate | Breast cancer-related proteins | -5.7 | Demonstrates considerable binding efficacy. | researchgate.net |
| Benzyl Isothiocyanate (BITC) | MTHFS, EGFRK | Not specified | Docking used to explore protein-ligand interactions and understand cytotoxic effects. | biointerfaceresearch.com |
| Moringa Isothiocyanate Derivative | ICAM-1, HO-1, Opioid Receptors, etc. | < -6.0 | Acceptable binding energy values suggest strong binding to multiple molecular targets. | nih.gov |
For a more accurate estimation of binding affinity, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. nih.gov This approach enhances the precision of classical molecular dynamics by treating the most electronically significant part of the system with quantum mechanics, while the larger environment is handled by classical molecular mechanics. nih.gov
In a typical QM/MM setup for analyzing the interaction of this compound with a target protein, the system would be partitioned as follows:
The QM Region: This would include the ligand (this compound) and the key amino acid residues of the protein's active site that directly interact with it. Treating this region with QM is crucial as it accurately models electronic effects such as charge distribution, polarization, and the potential for covalent bond formation between the isothiocyanate's electrophilic carbon and a nucleophilic residue (e.g., cysteine) on the protein. nih.gov
The MM Region: This region comprises the rest of the protein, solvent molecules (water), and ions, which are modeled using a classical force field. nih.gov
The total energy of the system is calculated as a sum of the energies of the two regions plus an interaction term: E_total = E_QM + E_MM + E_QM/MM
Here, the E_QM/MM term describes the electrostatic and van der Waals interactions between the quantum and classical parts of the system. nih.gov By running molecular dynamics simulations with this hybrid potential, researchers can calculate the binding free energy of the ligand. This QM/MM approach provides a more robust prediction than docking alone because it accounts for the dynamic nature of the protein-ligand complex and the electronic polarization that occurs upon binding, which is often neglected in purely classical calculations. nih.gov Although specific QM/MM studies on this compound have not been reported, this methodology represents a powerful tool for precisely elucidating its binding energy and interaction mechanisms.
Advanced Analytical Methodologies in Research on 4 Trifluoromethoxy Benzyl Isothiocyanate
Chromatographic Techniques for Separation and Quantification in Research Samples
Chromatographic methods are indispensable for isolating 4-(Trifluoromethoxy)benzyl isothiocyanate from complex matrices and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are at the forefront of these applications, offering high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a commonly employed technique for the analysis of isothiocyanates. In a typical setup for a related compound, benzyl (B1604629) isothiocyanate (BITC), a C18 column is used for separation. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and water. nih.govmdpi.com Isocratic elution, where the mobile phase composition remains constant, has been successfully used, with detection frequently performed using a UV detector at a wavelength where the isothiocyanate chromophore absorbs, such as 268 nm. nih.govmdpi.com The retention time under specific conditions allows for the identification and quantification of the compound. For instance, in one method, BITC was eluted with a retention time of approximately 9.3 minutes. nih.gov The accuracy of such methods is often validated through recovery studies, with recovery rates for BITC reported to be in the range of 98.9–101.3%. nih.gov
Ultra-High Performance Liquid Chromatography (UHPLC)
UHPLC represents an advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures. This results in faster analysis times, improved resolution, and greater sensitivity. While specific UHPLC methods for this compound are not extensively detailed in publicly available literature, the principles applied to other isothiocyanates are directly transferable. The enhanced separation efficiency of UHPLC is particularly advantageous for resolving the parent compound from its various metabolites in biological samples like plasma and urine.
The following table summarizes typical parameters for the chromatographic analysis of isothiocyanates, which can be adapted for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Stationary Phase | C18 | Sub-2 µm C18 |
| Mobile Phase | Acetonitrile/Water mixture (e.g., 50:50 v/v) nih.gov | Gradient or isocratic elution with acetonitrile and water |
| Flow Rate | ~1.0 mL/min nih.govmdpi.com | Lower flow rates, typically < 0.5 mL/min |
| Detection | UV at ~268 nm mdpi.com | UV or Mass Spectrometry |
| Retention Time | Compound-specific (e.g., ~9.3 min for BITC) nih.gov | Shorter retention times |
| Key Advantage | Robust and widely available | High throughput, resolution, and sensitivity |
Spectroscopic Methods for Elucidating Molecular Interactions and Metabolite Characterization
Spectroscopic techniques are vital for confirming the chemical structure of this compound and for identifying its metabolites formed through biological processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural characterization of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be instrumental. ¹H NMR would confirm the presence of the benzyl protons, while ¹³C NMR would be used to identify the carbon atoms of the isothiocyanate group (typically with a chemical shift around δ 125 ppm), the aromatic ring, and the trifluoromethoxy group. ¹⁹F NMR is particularly useful for confirming the presence and integrity of the trifluoromethoxy moiety.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight of the parent compound and for the structural elucidation of its metabolites. When coupled with a chromatographic system (LC-MS or GC-MS), it provides a powerful analytical platform. High-resolution mass spectrometry (HRMS) can validate the elemental composition of the molecule.
In the context of metabolite characterization, LC-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique. For the related compound BITC, LC-MS/MS methods have been developed to quantify its metabolites, such as glutathione (B108866), cysteinylglycine, cysteine, and N-acetyl-L-cysteine conjugates, in human plasma and urine. nih.gov This approach involves monitoring specific precursor-to-product ion transitions in multiple-reaction monitoring (MRM) mode, which enhances selectivity and sensitivity. nih.gov The lower limits of quantification for BITC metabolites have been reported in the nanomolar range (21-183 nM). nih.gov Similar strategies can be applied to study the metabolic fate of this compound.
The following table outlines the application of these spectroscopic methods.
| Technique | Application | Key Information Obtained |
| NMR Spectroscopy | Structural confirmation of the parent compound. | ¹H, ¹³C, and ¹⁹F chemical shifts confirming functional groups. |
| Mass Spectrometry | Molecular weight determination and metabolite identification. | Molecular ion peak and fragmentation patterns for structural elucidation. |
| LC-MS/MS | Quantification and characterization of metabolites in biological fluids. | High sensitivity and specificity for identifying known and unknown metabolites. nih.gov |
Techniques for Studying Cellular Uptake and Subcellular Localization in In Vitro Research
Understanding the cellular uptake and subcellular distribution of this compound is fundamental to elucidating its mechanisms of action. Several techniques are employed for these investigations.
Flow Cytometry
Flow cytometry can be used to indirectly assess cellular uptake by measuring changes in cellular properties upon treatment with the compound. For instance, changes in mitochondrial membrane potential, which can be affected by the presence of isothiocyanates, can be monitored using potential-sensitive dyes like JC-1. nih.gov
Immunoblotting and Western Blotting
These techniques are used to determine the localization of proteins that are affected by the compound. For example, studies on BITC have shown that it can induce the translocation of proteins like Bax from the cytosol to the mitochondria, which is an indicator of apoptosis. nih.gov This is typically assessed by fractionating the cells into cytosolic and mitochondrial components and then performing Western blotting to detect the protein of interest in each fraction. nih.gov
Fluorescence Microscopy
Fluorescence microscopy can be used to visualize the subcellular localization of a compound if it is intrinsically fluorescent or if it can be tagged with a fluorescent probe. While this compound itself is not fluorescent, its effects on cellular structures can be visualized using fluorescent stains. For instance, DAPI staining is used to visualize the nucleus and observe changes such as chromatin condensation, which is a hallmark of apoptosis. biomolther.org
The following table summarizes techniques for studying cellular uptake and localization.
| Technique | Primary Use | Example Application for Isothiocyanate Research |
| Flow Cytometry | Quantifying cellular changes in a large population of cells. | Measuring changes in mitochondrial membrane potential using JC-1 dye. nih.gov |
| Western Blotting | Detecting specific proteins in cellular fractions. | Determining the translocation of apoptosis-related proteins like Bax. nih.gov |
| Fluorescence Microscopy | Visualizing cellular components and their changes. | Observing nuclear morphology with DAPI staining. biomolther.org |
Research Perspectives and Emerging Applications for 4 Trifluoromethoxy Benzyl Isothiocyanate
Design and Synthesis of Next-Generation Analogs with Enhanced Biological Profiles
The synthesis of isothiocyanates like TFMBITC can be achieved through a two-step process. This involves the formation of a dithiocarbamate (B8719985) intermediate from the corresponding amine, 4-(trifluoromethoxy)benzylamine (B1296781), which then undergoes desulfurization to yield the final isothiocyanate. beilstein-journals.org This general method provides a framework for the creation of next-generation analogs.
The design of these new analogs could focus on several key areas to enhance their biological profiles. Modifications to the aromatic ring or the methylene (B1212753) bridge could be explored to fine-tune the electronic and steric properties of the molecule. Introducing additional functional groups could also serve to improve solubility, modulate reactivity, or enable targeted delivery. For instance, the synthesis of analogs with electron-withdrawing or electron-donating groups could alter the electrophilicity of the isothiocyanate moiety, potentially influencing its reactivity with cellular targets.
A significant challenge in the synthesis of some isothiocyanate analogs, particularly those with strong electron-withdrawing groups, is the potential for low reactivity of the starting amine. beilstein-journals.org Overcoming these synthetic hurdles is a key research objective in developing a wider range of analogs for biological screening.
Exploration of Novel Molecular Targets and Signaling Networks
The primary mechanism of action for TFMBITC is believed to involve the covalent modification of proteins via its isothiocyanate group, which can impact various cellular signaling pathways. While specific targets of TFMBITC are still under investigation, research on the closely related benzyl (B1604629) isothiocyanate (BITC) offers insights into potential molecular interactions.
Studies on BITC have revealed that it can target the mitochondrial respiratory chain, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis. nih.gov Other identified pathways affected by BITC include the mitogen-activated protein kinase (MAPK) signaling cascade, specifically involving JNK and p38, which are key regulators of cellular stress responses. biointerfaceresearch.com Furthermore, BITC has been shown to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. researchgate.net
Future research on TFMBITC will likely focus on identifying its specific protein targets and elucidating the downstream effects on signaling networks. This could involve proteomic approaches to identify proteins that are covalently modified by the compound, as well as genetic and pharmacological studies to validate the role of these targets in the observed biological effects.
Development of Targeted Delivery Systems in Preclinical Models (e.g., nanoemulsions, glycosyl moieties)
To enhance the therapeutic potential of isothiocyanates like TFMBITC, the development of targeted delivery systems is a promising area of research. These systems aim to increase the concentration of the compound at the desired site of action while minimizing off-target effects.
One approach that has been explored for the related compound BITC is the use of nanoemulsions. nih.gov These are nanoparticle-based systems that can encapsulate hydrophobic compounds like isothiocyanates, improving their stability and bioavailability. nih.gov For instance, BITC has been successfully encapsulated in nanoparticles made from amphiphilic copolymers, which can enhance its delivery to tumor cells. nih.gov
Another potential strategy involves the use of glycosyl moieties. Attaching sugar molecules to the isothiocyanate could enhance its uptake by specific cells that overexpress glucose transporters, a common feature of cancer cells. This approach could lead to a more targeted delivery of the therapeutic agent.
Preclinical studies are essential to evaluate the efficacy and biodistribution of these targeted delivery systems. nih.gov Such studies would involve testing the formulations in cell culture and animal models to assess their ability to deliver the isothiocyanate to the target tissue and exert the desired biological effect. nih.gov
Investigation of Synergistic Effects with Other Therapeutic Agents in Preclinical Settings
Combining TFMBITC with other therapeutic agents could lead to synergistic effects, where the combined treatment is more effective than the individual agents alone. This approach could also help to overcome drug resistance.
Preclinical studies with the related compound BITC have demonstrated the potential of such combination therapies. For example, BITC has been shown to act synergistically with the chemotherapy drug sorafenib (B1663141) in preclinical models of breast cancer. nih.gov The combination of BITC and sorafenib, particularly when delivered in a nanoparticle formulation, resulted in enhanced cancer cell death and inhibition of cell migration and invasion. nih.gov
In the context of infectious diseases, BITC has also been found to have synergistic antibacterial effects when combined with other agents. For instance, its activity against multidrug-resistant Escherichia coli was enhanced when used in combination with the chelating agent EDTA and the efflux pump inhibitor phenylalanine-arginine β-naphthylamide. nih.gov Similarly, a synergistic antibacterial effect was observed with BITC and resveratrol (B1683913) against Staphylococcus aureus. mdpi.com
Future preclinical research should explore the potential synergistic interactions of TFMBITC with a range of other therapeutic agents, including chemotherapy drugs, targeted therapies, and other natural compounds. These studies would aim to identify effective combination regimens that could be further evaluated for their therapeutic potential.
Q & A
Q. What are the established synthetic routes for 4-(Trifluoromethoxy)benzyl isothiocyanate, and what are their advantages?
The synthesis typically involves functionalizing benzyl amines with thiocarbonylating agents. Common methods include:
- Thiophosgene reaction : Reacting 4-(trifluoromethoxy)benzylamine with thiophosgene (CSCl₂) under controlled conditions to introduce the isothiocyanate (-NCS) group .
- Carbon disulfide (CS₂) and di-tert-butyl dicarbonate (Boc₂O) : This catalytic method avoids highly toxic reagents and operates under mild conditions .
- Phenyl chlorothionoformate : Primary amines react with this reagent to form isothiocyanates, yielding high purity products .
Key considerations: Thiophosgene offers high efficiency but requires stringent safety protocols, while CS₂/Boc₂O is safer but may require longer reaction times.
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR confirm the trifluoromethoxy group and isothiocyanate moiety (e.g., δ ~125 ppm for ¹³C-NCS) .
- FTIR : A sharp peak near 2050–2100 cm⁻¹ confirms the -NCS group .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 220.05 for C₉H₆F₃NO₂S) .
- Elemental analysis : Ensures purity by matching calculated vs. observed C, H, N, S content .
Q. What biological activities are associated with this compound?
Studies highlight:
- Antioxidant properties : Scavenges free radicals via the thiocyanate group, as observed in Moringa oleifera extracts .
- Anti-inflammatory effects : Inhibits COX-2 and NF-κB pathways in vitro .
- Anticancer potential : Induces apoptosis in cancer cell lines (e.g., HepG2) through ROS-mediated mechanisms .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence reactivity and bioactivity?
The -OCF₃ group:
- Enhances metabolic stability : The strong electron-withdrawing effect reduces oxidative degradation in biological systems .
- Modulates lipophilicity : Improves membrane permeability, critical for cellular uptake in drug design .
- Affects binding affinity : The trifluoromethoxy moiety may sterically hinder or enhance interactions with enzyme active sites (e.g., cytochrome P450) .
Q. How can contradictory results in biological studies (e.g., variable anticancer efficacy) be resolved?
Key variables to optimize:
- Purity : Trace impurities (e.g., residual solvents) can skew bioassays. Use HPLC ≥98% purity .
- Cell line specificity : Test multiple lines (e.g., MCF-7 vs. A549) to account for genetic heterogeneity .
- Concentration gradients : Perform dose-response studies (e.g., 1–100 µM) to identify therapeutic windows .
- Synergistic effects : Co-administer with adjuvants (e.g., polyphenols) to enhance activity .
Q. What strategies ensure compound stability during storage and experiments?
Q. How can structure-activity relationship (SAR) studies optimize this compound?
- Backbone modifications : Introduce substituents (e.g., halogens) at the benzyl position to enhance binding .
- Isothiocyanate replacement : Compare with isosteres (e.g., -NCO or -SCN) to assess functional group necessity .
- Chiral analogs : Synthesize enantiomers to evaluate stereochemical impacts on bioactivity .
Q. What advanced methodologies elucidate its mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
